N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Overview
Description
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, is known to targetCarbonic anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It’s worth noting that compounds with similar structures may undergo reactions at the benzylic position, which can be resonance stabilized . This involves free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
The related compound n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide is known to interact with carbonic anhydrase 13 , which plays a role in maintaining acid-base balance in the body.
Result of Action
The interaction with carbonic anhydrase 13 suggests it may influence processes related to acid-base balance in the body .
Biochemical Analysis
Biochemical Properties
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative reactions, such as those catalyzed by chromium (VI) compounds . These interactions often involve the formation of complexes that can influence the rate and outcome of biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can affect the oxidative state of cells, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to participate in free radical reactions, where it can undergo nucleophilic substitution and oxidation . These interactions can result in changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo oxidation reactions, which may affect its long-term stability and efficacy . Additionally, its impact on cellular function can vary over time, with potential long-term effects observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can result in significant toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by liver enzymes, leading to the formation of metabolites such as 4-chlorobenzoic acid . These metabolic processes can influence the compound’s overall activity and effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPGYHMCGAXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.